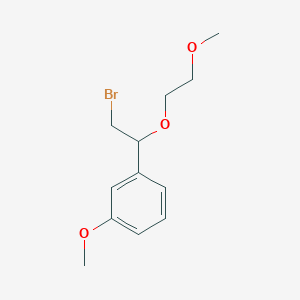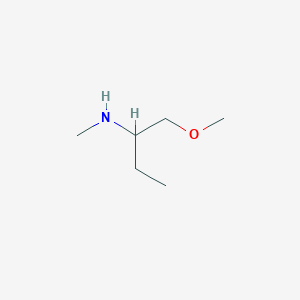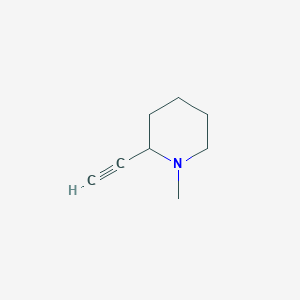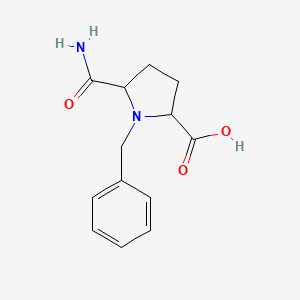
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the cyclohexane ring, and an ethylhexyl group is connected via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by etherification. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclohexane.
Etherification: The 1-bromocyclohexane is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-((2-ethylhexyl)oxy)cyclohexanol or 2-((2-ethylhexyl)oxy)cyclohexanenitrile.
Elimination: Formation of 2-((2-ethylhexyl)oxy)cyclohexene.
Oxidation: Formation of 2-((2-ethylhexyl)oxy)cyclohexanone.
Reduction: Formation of 2-((2-ethylhexyl)oxy)cyclohexane.
Aplicaciones Científicas De Investigación
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution or elimination. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be compared with other brominated cyclohexane derivatives such as:
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of an ethylhexyl group.
1-Bromo-2-(2-methoxyethoxy)cyclohexane: Contains a methoxyethoxy group instead of an ethylhexyl group.
1-Bromocyclohexane: Lacks the ether linkage and alkyl group.
The uniqueness of this compound lies in its specific ether linkage and the presence of the bulky ethylhexyl group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C14H27BrO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-bromo-2-(2-ethylhexoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h12-14H,3-11H2,1-2H3 |
Clave InChI |
MATJFHBYRWNYMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)



amino}acetate](/img/structure/B13484070.png)





![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)

